12- to 13-Fold T-Channel Selectivity Over L-Channels in Cloned Channel Systems
In direct head-to-head comparison using stably expressed cloned channels in HEK293 cells with 10 mM Ba²⁺ as the charge carrier, mibefradil exhibits 12- to 13-fold greater affinity for T-type calcium channels (α1G, α1H, α1I isoforms) than for L-type calcium channels (α1C isoform). When 2 mM Ca²⁺—more physiologically relevant—is used as the charge carrier, the IC₅₀ for the α1G T-channel isoform shifts to 270 nM and for α1H to 140 nM, representing 4.5- and 9-fold higher affinity than in 10 mM Ba²⁺ [1]. In contrast, classical calcium channel blockers such as verapamil, diltiazem, and nifedipine show minimal to no T-channel selectivity, with diltiazem and lacidipine actually demonstrating L-channel selectivity [2].
| Evidence Dimension | T-type vs. L-type calcium channel affinity (IC₅₀) |
|---|---|
| Target Compound Data | T-channel (α1G): 270 nM (2 mM Ca²⁺); T-channel (α1H): 140 nM (2 mM Ca²⁺); L-channel (α1C): ~13 μM (10 mM Ba²⁺) [1] |
| Comparator Or Baseline | Verapamil, diltiazem, nifedipine: No significant T-channel selectivity; verapamil and amlodipine were not selective for T-channels; diltiazem and lacidipine were L-selective [2] |
| Quantified Difference | Mibefradil: 12- to 13-fold T-channel preference (10 mM Ba²⁺); IC₅₀ values for T-channels (140–270 nM) are ~48–93× lower than for L-channels (13 μM) under comparable Ba²⁺ conditions; comparators exhibit T/L ratio ≤1 [1][2] |
| Conditions | Cloned channels stably expressed in HEK293 cells; whole-cell patch-clamp electrophysiology; 10 mM Ba²⁺ or 2 mM Ca²⁺ as charge carrier; 35°C temperature reduced affinity (IC₅₀ 792 nM for α1G) [1] |
Why This Matters
This ~10- to 13-fold T-channel selectivity is the defining mechanistic differentiation that justifies selecting mibefradil over standard L-type blockers for experiments requiring preferential T-type calcium channel blockade.
- [1] Martin RL, Lee JH, Cribbs LL, Perez-Reyes E, Hanck DA. Mibefradil block of cloned T-type calcium channels. J Pharmacol Exp Ther. 2000 Oct;295(1):302-8. View Source
- [2] Mishra SK, Hermsmeyer K. Selectivity of different calcium antagonists on T- and L-type calcium currents in guinea-pig ventricular myocytes. Pharmacol Res. 1994 Nov;30(4):325-39. View Source
